molecular formula C19H15ClO5 B2496615 ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-38-6

ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2496615
CAS No.: 869080-38-6
M. Wt: 358.77
InChI Key: APXIGLPPEIQMKR-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A naturally occurring compound with a similar core structure but lacking the 4-chlorophenyl and ethyl ester groups.

    Warfarin: An anticoagulant drug that also contains a chromen-2-one core but has different substituents.

    Scopoletin: A coumarin derivative with hydroxyl and methoxy groups instead of the 4-chlorophenyl and ethyl ester groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIGLPPEIQMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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